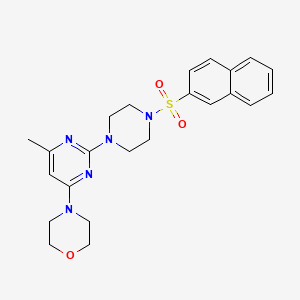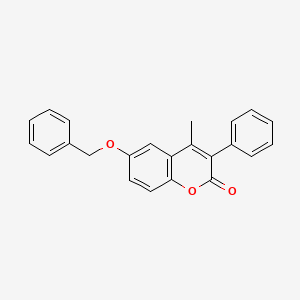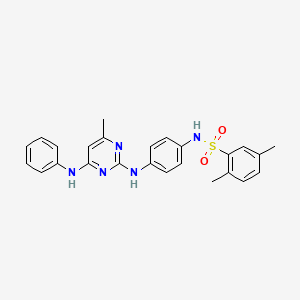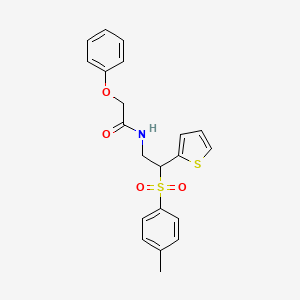methanone](/img/structure/B11251002.png)
[4-(2-fluorophenyl)piperazin-1-yl](3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzothiadiazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperazine ring is often synthesized via cyclization reactions involving appropriate amine precursors. The benzothiadiazine moiety is usually formed through the condensation of a sulfonamide with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.
Biology
Biologically, this compound is investigated for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways and molecular targets.
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental remediation.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-piperazine derivatives and benzothiadiazine analogs. Examples include:
- 1-(4-Fluorophenyl)piperazine
- N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives
Uniqueness
What sets 4-(2-FLUOROPHENYL)-1-PIPERAZINYLMETHANONE apart is its combination of functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C22H25FN4O3S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)methanone |
InChI |
InChI=1S/C22H25FN4O3S/c1-3-10-27-16(2)24-31(29,30)21-15-17(8-9-20(21)27)22(28)26-13-11-25(12-14-26)19-7-5-4-6-18(19)23/h4-9,15H,3,10-14H2,1-2H3 |
InChI Key |
GHVKQJCAYQXYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250933.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11250953.png)

![N-(3,4-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250966.png)
![2-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250968.png)



![N-(2-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250986.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
![N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11251005.png)
![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251012.png)
![N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251022.png)
